molecular formula C11H21NO3 B1529790 (2S,4S)-tert-Butyl 2-(hydroxymethyl)-4-methylpyrrolidine-1-carboxylate CAS No. 540501-56-2

(2S,4S)-tert-Butyl 2-(hydroxymethyl)-4-methylpyrrolidine-1-carboxylate

Cat. No.: B1529790
CAS No.: 540501-56-2
M. Wt: 215.29 g/mol
InChI Key: MTGCHOAIXJTLDT-IUCAKERBSA-N
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Description

(2S,4S)-tert-Butyl 2-(hydroxymethyl)-4-methylpyrrolidine-1-carboxylate is a chiral compound with significant importance in organic synthesis and medicinal chemistry. This compound features a pyrrolidine ring substituted with a tert-butyl group, a hydroxymethyl group, and a carboxylate ester. Its stereochemistry is defined by the (2S,4S) configuration, which influences its reactivity and interactions in various chemical and biological contexts.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,4S)-tert-Butyl 2-(hydroxymethyl)-4-methylpyrrolidine-1-carboxylate typically involves the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving an appropriate precursor, such as an amino alcohol or an amino acid derivative.

    Introduction of Substituents: The tert-butyl group, hydroxymethyl group, and carboxylate ester are introduced through selective functionalization reactions. For example, the tert-butyl group can be added via alkylation, while the hydroxymethyl group can be introduced through hydroxymethylation reactions using formaldehyde and a base.

    Stereoselective Synthesis: The (2S,4S) configuration is achieved through stereoselective synthesis methods, such as chiral auxiliary-based approaches or asymmetric catalysis.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis techniques, including continuous flow chemistry and automated synthesis platforms. These methods ensure high yield and purity while minimizing waste and production costs.

Chemical Reactions Analysis

Types of Reactions

(2S,4S)-tert-Butyl 2-(hydroxymethyl)-4-methylpyrrolidine-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid or an aldehyde.

    Reduction: The carboxylate ester can be reduced to an alcohol or an aldehyde.

    Substitution: The tert-butyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Nucleophiles like halides, amines, and thiols can be used for substitution reactions.

Major Products

    Oxidation: Carboxylic acids, aldehydes.

    Reduction: Alcohols, aldehydes.

    Substitution: Various substituted pyrrolidine derivatives.

Scientific Research Applications

(2S,4S)-tert-Butyl 2-(hydroxymethyl)-4-methylpyrrolidine-1-carboxylate has diverse applications in scientific research:

    Chemistry: It serves as a chiral building block for the synthesis of complex organic molecules and pharmaceuticals.

    Biology: The compound is used in the study of enzyme mechanisms and protein-ligand interactions.

    Medicine: It is investigated for its potential therapeutic properties, including as a precursor for drug development.

    Industry: The compound is utilized in the production of fine chemicals and as an intermediate in various industrial processes.

Mechanism of Action

The mechanism of action of (2S,4S)-tert-Butyl 2-(hydroxymethyl)-4-methylpyrrolidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s stereochemistry plays a crucial role in its binding affinity and selectivity. The hydroxymethyl and carboxylate groups facilitate hydrogen bonding and electrostatic interactions, while the tert-butyl group provides steric hindrance, influencing the compound’s overall reactivity and biological activity.

Comparison with Similar Compounds

Similar Compounds

    (2S,4S)-4-Hydroxyproline: A chiral amino acid derivative with similar stereochemistry but different functional groups.

    tert-Butyl 2-(hydroxymethyl)pyrrolidine-1-carboxylate: Lacks the methyl group at the 4-position.

    (2R,4R)-tert-Butyl 2-(hydroxymethyl)-4-methylpyrrolidine-1-carboxylate: The enantiomer of the compound with opposite stereochemistry.

Uniqueness

(2S,4S)-tert-Butyl 2-(hydroxymethyl)-4-methylpyrrolidine-1-carboxylate is unique due to its specific (2S,4S) configuration, which imparts distinct reactivity and biological properties. Its combination of functional groups and stereochemistry makes it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

tert-butyl (2S,4S)-2-(hydroxymethyl)-4-methylpyrrolidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21NO3/c1-8-5-9(7-13)12(6-8)10(14)15-11(2,3)4/h8-9,13H,5-7H2,1-4H3/t8-,9-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTGCHOAIXJTLDT-IUCAKERBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(N(C1)C(=O)OC(C)(C)C)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1C[C@H](N(C1)C(=O)OC(C)(C)C)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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